molecular formula C26H44NO6SNa·xH2O B600172 Sodium taurodeoxycholate hydrate CAS No. 207737-97-1

Sodium taurodeoxycholate hydrate

Cat. No. B600172
CAS RN: 207737-97-1
M. Wt: 521.69 (anydrous basis)
InChI Key:
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Description

Sodium taurodeoxycholate hydrate is a hydrophilic, bile salt-related anionic detergent . It is used for the isolation of membrane proteins, including inner mitochondrial membrane proteins . It is synthesized from cholesterol in the liver and is widely investigated in cholesterol and liver studies .


Synthesis Analysis

Sodium taurodeoxycholate hydrate is an amphiphilic surfactant molecule synthesized from cholesterol in the liver .


Molecular Structure Analysis

The molecular formula of Sodium taurodeoxycholate hydrate is C26H44NO6SNa (anhydrous) and its molecular weight is 521.7 . The compound is also known by other names such as 3α,12α-Dihydroxy-5β-cholan-24-oic acid N-(2-sulfoethyl)amide and 2-([3α,12α-Dihydroxy-24-oxo-5β-cholan-24-yl]amino)ethanesulfonic acid .


Chemical Reactions Analysis

During enterohepatic circulation, bile taurocholic acid is converted by microorganisms to taurodeoxycholic acid and deoxycholic acid .


Physical And Chemical Properties Analysis

Sodium taurodeoxycholate hydrate is soluble in water (100 mg/ml), yielding a clear, colorless solution . Its melting point is 168 °C with decomposition . The compound has a critical micelle concentration (CMC) of 2-6 mM .

Scientific Research Applications

Isolation of Membrane Proteins

Sodium taurodeoxycholate hydrate is used as an anionic detergent for the isolation of membrane proteins . It helps in the solubilization of proteins from the cell membrane, making it easier to study their structure and function .

Study of Lipid Bilayer Membranes

This compound has been used to assess the effect of submicellar concentrations of bile salts on the lipid bilayer membrane . This helps in understanding the interaction between bile salts and cell membranes, which is crucial in various biological processes .

Protein-Surfactant Mixtures

Sodium taurodeoxycholate hydrate has been used to investigate polymorphic behavior in protein-surfactant mixtures . This research can provide insights into the behavior of proteins in the presence of surfactants, which is important in fields like biochemistry and pharmaceuticals .

Study of Cytotoxicity and Cell Proliferation

It has been used in a study to assess dose-response data for cytotoxicity, regenerative cell proliferation and secondary oxidative DNA damage in rat livers treated with furan . This can help in understanding the toxic effects of certain compounds and the body’s response to them .

Adsorption in Vegetable Fibrous Tissue

Sodium taurodeoxycholate hydrate has been studied to assess the adsorption of bile acids and salts in vegetable fibrous tissue . This can provide valuable information about the interaction between bile salts and dietary fibers, which can have implications for nutrition and health .

Protein Solubilization

It has been used as an anionic detergent important for protein solubilization . This makes it a valuable tool in the extraction and purification of proteins for various research applications .

Cholagogue and Choleretic Activities

This compound shows cholagogue and choleretic activities . Cholagogues stimulate the gallbladder to release bile, while choleretics increase the volume of secretion of bile from the liver and the amount of solids secreted . This makes Sodium taurodeoxycholate hydrate useful in studies related to liver function and diseases .

Safety And Hazards

It is advised to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse. After handling, thorough washing is recommended .

Future Directions

Sodium taurodeoxycholate hydrate has been used in studies to assess the effect of submicellar concentrations of bile salts on the lipid bilayer membrane . It has also been used to investigate polymorphic behavior in protein surfactant mixtures . These studies suggest potential future directions for research involving Sodium taurodeoxycholate hydrate.

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPIZAYYAVQETM-GGPRKOIFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium taurodeoxycholate hydrate

CAS RN

207737-97-1
Record name Taurodeoxycholic acid, sodium salt
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